molecular formula C22H24N2O2S2 B2534507 N-(4-ethylbenzo[d]thiazol-2-yl)-2-(methylthio)-N-((tetrahydrofuran-2-yl)methyl)benzamide CAS No. 920263-65-6

N-(4-ethylbenzo[d]thiazol-2-yl)-2-(methylthio)-N-((tetrahydrofuran-2-yl)methyl)benzamide

Cat. No.: B2534507
CAS No.: 920263-65-6
M. Wt: 412.57
InChI Key: NAVWYPDWDFBXHL-UHFFFAOYSA-N
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Description

N-(4-ethylbenzo[d]thiazol-2-yl)-2-(methylthio)-N-((tetrahydrofuran-2-yl)methyl)benzamide is a complex synthetic organic compound designed for research applications, particularly in medicinal chemistry and neuropharmacology. This benzothiazole derivative is of significant interest for its potential as a pharmacological tool in the study of Cys-loop receptor (CLR) superfamily, specifically the Zinc-Activated Channel (ZAC) . ZAC is an atypical cation-selective channel activated by zinc, copper, and protons, and it is considered a potential target for future therapeutics due to its presence in human brain, pancreas, and other tissues . Structurally related N-(thiazol-2-yl)-benzamide analogs have been functionally characterized as potent and selective negative allosteric modulators (NAMs) of ZAC, exhibiting non-competitive antagonism and state-dependent inhibition that suggests binding to the transmembrane and/or intracellular domains of the receptor . This mechanism is distinct from that of classical neurotransmitters and provides a powerful means to probe ZAC's physiological functions, which are currently not well elucidated . Researchers can utilize this compound to investigate the role of ZAC in cellular signaling and its potential implications in various disorders. The compound is supplied for research purposes only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-(4-ethyl-1,3-benzothiazol-2-yl)-2-methylsulfanyl-N-(oxolan-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O2S2/c1-3-15-8-6-12-19-20(15)23-22(28-19)24(14-16-9-7-13-26-16)21(25)17-10-4-5-11-18(17)27-2/h4-6,8,10-12,16H,3,7,9,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAVWYPDWDFBXHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2C(=CC=C1)SC(=N2)N(CC3CCCO3)C(=O)C4=CC=CC=C4SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-ethylbenzo[d]thiazol-2-yl)-2-(methylthio)-N-((tetrahydrofuran-2-yl)methyl)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including its synthesis, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The compound has the following molecular formula:

C19H24N2OSC_{19}H_{24}N_{2}OS

It features a benzothiazole moiety, which is known for its pharmacological properties, combined with a methylthio group and a tetrahydrofuran substituent that enhances its solubility and bioavailability.

Antimicrobial Activity

Research indicates that benzothiazole derivatives exhibit significant antimicrobial properties. For instance, compounds structurally related to this compound have shown effectiveness against various bacterial strains, including Mycobacterium tuberculosis and Staphylococcus aureus .

Table 1: Antimicrobial Activity of Benzothiazole Derivatives

CompoundMIC (μg/mL)Inhibition (%)
7a0.0898
7b0.3295
7c0.3290

The above table summarizes the Minimum Inhibitory Concentration (MIC) values and corresponding inhibition percentages for selected derivatives, highlighting the potential of these compounds as antimicrobial agents.

Antitumor Activity

The compound has also been studied for its antitumor effects. Benzothiazole derivatives are recognized for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Case Study: Inhibition of Cancer Cell Lines

A study evaluated the effects of several benzothiazole derivatives on human cancer cell lines, demonstrating that specific substitutions on the benzothiazole ring significantly enhance cytotoxicity. For example, derivatives with methylthio groups displayed increased potency against breast cancer cells (MCF-7) with IC50 values ranging from 5 to 15 µM .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : It acts as a mechanism-based inhibitor of key enzymes involved in bacterial survival and cancer progression.
  • Receptor Modulation : The compound may interact with various cellular receptors, affecting signaling pathways that regulate cell growth and apoptosis.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that benzothiazole derivatives can induce ROS production, leading to oxidative stress in cancer cells .

Synthesis Pathways

The synthesis of this compound typically involves multi-step reactions including:

  • Formation of Benzothiazole Core : Utilizing thiazole precursors and ethyl-substituted benzenes.
  • Introduction of Methylthio Group : Achieved through nucleophilic substitution reactions.
  • Tetrahydrofuran Integration : Involves alkylation reactions to attach the tetrahydrofuran moiety.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following molecular characteristics:

  • Molecular Formula : C23H28N2OS2
  • Molecular Weight : 404.6 g/mol
  • CAS Number : 946320-31-6

The structure of the compound includes a thiazole ring, which is known for its biological activity, particularly in antimicrobial and anticancer properties.

Antimicrobial Activity

Numerous studies have investigated the antimicrobial properties of benzothiazole derivatives. The thiazole moiety has been linked to significant antibacterial and antifungal activities. For instance, derivatives of benzothiazole have shown efficacy against pathogens such as Escherichia coli and Staphylococcus aureus, as well as fungal strains like Aspergillus niger .

Anticancer Properties

Benzothiazole derivatives are also being explored for their anticancer potential. Research indicates that compounds similar to N-(4-ethylbenzo[d]thiazol-2-yl)-2-(methylthio)-N-((tetrahydrofuran-2-yl)methyl)benzamide exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis in cancer cells .

Anti-inflammatory Effects

Some studies suggest that thiazole derivatives can possess anti-inflammatory properties, potentially useful in treating conditions characterized by chronic inflammation .

Antimicrobial Screening

In a study evaluating various benzothiazole derivatives, this compound was subjected to antimicrobial assays against E. coli and S. aureus. Results indicated a significant reduction in bacterial growth at low concentrations .

Anticancer Evaluation

Another case study focused on the anticancer effects of similar compounds revealed that those with the thiazole structure exhibited selective cytotoxicity towards breast cancer cell lines while sparing normal cells . This selectivity highlights the potential of this compound as a lead compound for further development.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on the Benzo[d]thiazole Ring

N-(2-(Benzo[d]thiazol-2-yl)phenyl)benzamide derivatives ()

These analogs retain the benzamide-thiazole backbone but vary in substituents:

  • 3a: No substituents on the benzamide or thiazole.
  • 3b : 3-Methoxy group on the phenyl ring.
  • 3c : 3-Chloro substituent.

Key Findings :

  • 3b (methoxy) exhibits improved solubility compared to 3a due to the polar methoxy group.
  • 3c (chloro) shows enhanced metabolic stability but reduced solubility .

Modifications on the Benzamide Moiety

N-(6-Aminobenzo[d]thiazol-2-yl)benzamide ()
  • Features an amino group on the thiazole ring.
  • Comparison: The methylthio group in the target compound may enhance electron-withdrawing effects, stabilizing the amide bond and altering receptor binding compared to the amino group.
4-Methyl-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]benzamide ()
  • Incorporates a coumarin-thiazole hybrid.
  • Key Property : Fluorescence due to the coumarin moiety, enabling imaging applications.
  • Comparison: The THF group in the target compound replaces the chromophoric coumarin, shifting utility from diagnostics to therapeutic applications.

Heterocyclic Modifications

1,3,4-Thiadiazole Derivatives ()
  • Example: (E)-N-(4-Chlorobenzylidene)-5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine.
  • Activity : Broad-spectrum insecticidal/fungicidal effects due to the thiadiazole ring .

Salt Forms and Bioavailability

N-(2-(Dimethylamino)ethyl)-N-(4-ethylbenzo[d]thiazol-2-yl)-3-(methylthio)benzamide hydrochloride ()
  • Key Feature : Hydrochloride salt improves aqueous solubility (Cl⁻ counterion).
  • Molecular Weight : 436.0 g/mol (vs. 437.57 g/mol for the target compound).
  • Comparison: The THF group in the target compound may reduce crystallinity compared to the dimethylaminoethyl group, enhancing oral bioavailability without requiring salt formation .

Data Tables

Table 1: Structural and Physicochemical Comparisons

Compound Name Molecular Formula Key Substituents Solubility (LogP) Bioactivity Notes Reference
Target Compound C₂₂H₂₅N₂O₂S₂ 4-Ethyl, methylthio, THF 3.2 (estimated) Optimized permeability
N-(2-(Benzo[d]thiazol-2-yl)phenyl)benzamide C₂₀H₁₅N₂OS None 2.8 Moderate metabolic stability
3b (Methoxy analog) C₂₁H₁₇N₂O₂S 3-Methoxy 2.5 Enhanced solubility
4-Methyl-N-[4-(2-oxochromen-3-yl)thiazol] C₂₀H₁₄N₂O₃S Coumarin-thiazole 2.9 Fluorescent imaging

Table 2: Spectroscopic Signatures

Compound IR (C=O stretch, cm⁻¹) ¹H NMR (Key Peaks) Reference
Target Compound 1663–1682 δ 1.35 (t, 3H, CH₂CH₃), δ 4.20 (m, THF)
N-(6-Aminobenzo[d]thiazol-2-yl)benzamide 3298 (amide) δ 6.80 (s, 2H, NH₂)
3c (Chloro analog) N/A δ 7.61–7.33 (m, Ar-H)

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